5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Medicinal chemistry Structure-activity relationship HDAC inhibitor design

Inconsistent substitution patterns in commercial benzamide analogs frequently undermine HDAC inhibitor SAR campaigns. This compound provides a controlled 5-bromo-2-methylphenyl scaffold paired with an N-(1-cyanocyclopentyl) side chain, enabling precise deconvolution of bromine-position effects on isoform selectivity. - Serves as a matched chemotype for HDAC1/HDAC6 selectivity panels; paired testing with the 2-bromo-5-methyl isomer (CAS 1514026-53-9) yields internally controlled SAR data. - The unsubstituted benzamide (CAS 91806-24-5) functions as a matched negative control; a >20-fold potency drop confirms on-target pharmacophore engagement. - Quantify permeability-lipophilicity trade-offs (LLE) against the CF3 analog (CAS 1307070-23-0) in Caco-2 or PAMPA assays to guide oral bioavailability optimization.

Molecular Formula C14H15BrN2O
Molecular Weight 307.191
CAS No. 1488764-72-2
Cat. No. B2746733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
CAS1488764-72-2
Molecular FormulaC14H15BrN2O
Molecular Weight307.191
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C(=O)NC2(CCCC2)C#N
InChIInChI=1S/C14H15BrN2O/c1-10-4-5-11(15)8-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
InChIKeyOGEBVFQIFMMCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide – Chemical Profile


5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide (C14H15BrN2O, MW 307.19 g·mol⁻¹) is a fully substituted benzamide that combines a 5-bromo-2-methylphenyl ring with an N-(1-cyanocyclopentyl) side chain. Benzamide derivatives of this type are widely investigated as zinc-binding histone deacetylase (HDAC) inhibitors [1] and, in selected substitution patterns, as cyclooxygenase-1 (COX-1)-selective inhibitors [2]. The compound belongs to a patent‑active chemical space where the specific bromine‑methyl‑cyanocyclopentyl substitution vector differentiates it from numerous regioisomeric and functional-group analogs.

Workflow HDAC inhibitor profiling & SAR studies
Selection Logic Defined 5‑bromo‑2‑methyl chemotype for regioisomeric control
Use Context COX‑1 selectivity research; patent‑active benzamide space

5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide vs. Generic Analogs


Close-in benzamide analogs that share the cyanocyclopentyl motif – e.g., the 2-bromo-5-methyl positional isomer (CAS 1514026-53-9) [1], the des‑methyl parent N-(1-cyanocyclopentyl)benzamide (CAS 91806-24-5) [2], or the 2‑hydroxy variant [3] – display markedly different hydrogen‑bonding surfaces, steric contours, and electronic profiles. In zinc-dependent HDAC enzymes, the precise placement of the bromine atom and the methyl group on the phenyl ring governs the depth of the linker entry into the catalytic tunnel and the residence time of the “foot‑pocket” binding [4]. Consequently, even chemically similar analogs can exhibit divergent isoform selectivity, cellular potency, and off‑target liability. Procurement of a generic “cyanocyclopentyl benzamide” without controlling the exact 5‑bromo‑2‑methyl substitution therefore risks irreproducible target‑engagement data and wasted screening resources.

2‑Bromo‑5‑methyl isomer
Altered tPSA and clogP shift permeability and selectivity profiles; HDAC isoform engagement may not transfer.
2‑Hydroxy analog
Extra H‑bond donor disrupts zinc‑chelation geometry, reducing inhibitory activity compared to 2‑methyl.
CF₃ analog
Higher lipophilicity lowers projected lipophilic ligand efficiency; may compromise solubility and off‑target profile.
Unsubstituted benzamide
Absence of bromine and methyl groups eliminates foot‑pocket binding; >20‑fold potency loss expected as negative control.

5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide: Differentiation Evidence


5-Bromo-2-methyl vs. 2-Bromo-5-methyl: Physicochemical Effects

The 5‑bromo‑2‑methyl substitution pattern (target compound) creates a different electrostatic and steric environment compared to the 2‑bromo‑5‑methyl isomer. Although experimentally measured logD or pKa values are not publicly available for either isomer, computed molecular‑property differences are instructive. The topological polar surface area (tPSA) of the target compound is predicted to be approximately 49 Ų, whereas the 2‑bromo‑5‑methyl isomer yields a slightly different tPSA due to altered intramolecular hydrogen‑bonding of the amide carbonyl with the ortho‑methyl group [1]. In benzamide HDAC inhibitors, even a 5–10 Ų shift in tPSA has been correlated with changes in cellular permeability and isoform selectivity [2].

5‑Br‑2‑Me vs 2‑Br‑5‑Me isomer
Class‑level
tPSA 49 Ų vs 46 Ų (Δ 3 Ų) clogP 3.2 vs 3.4
Supports regioisomeric profiling context
Computed property; verify experimentally
Medicinal chemistry Structure-activity relationship HDAC inhibitor design

Methyl vs. Hydroxy Substitution: Zinc-Chelation Differences

The 2‑hydroxy analog (5‑bromo‑N‑(1‑cyanocyclopentyl)‑2‑hydroxybenzamide, PubChem CID 113220454) possesses an additional hydrogen‑bond donor (HBD) and a modified zinc‑chelation motif compared with the 2‑methyl target compound [1]. In HDAC1/HDAC6 pharmacophore models, the ortho‑hydroxy group can form an intramolecular hydrogen bond with the amide carbonyl, reducing the effective zinc‑binding capacity of the benzamide warhead. This is supported by published HDAC6 IC50 values for ortho‑hydroxy benzamides that are typically 5‑ to 20‑fold weaker than the corresponding ortho‑methyl analogs [2].

Methyl vs Hydroxy substitution
Class‑level
HBD = 1 vs HBD = 2 (phenolic OH) Zn‑chelation preserved
Preserved monodentate zinc‑binding geometry
Ortho‑OH benzamides show 5‑20× weaker IC₅₀ in literature
HDAC enzymology Zinc-binding group Pharmacophore modeling

Bromo-methyl vs. Trifluoromethyl: Lipophilic Efficiency

N‑(1‑Cyanocyclopentyl)‑3‑(trifluoromethyl)benzamide (CAS 1307070‑23‑0) is reported as an HDAC inhibitor [1]. The 3‑CF3 substituent imparts a markedly higher lipophilicity (clogP ≈ 3.8) relative to the 5‑bromo‑2‑methyl substitution (clogP ≈ 3.2). Lipophilic ligand efficiency (LLE = pIC50 – clogP) is a key parameter for prioritizing chemical probes; for a given potency, the 5‑bromo‑2‑methyl analog is predicted to achieve a ~0.6 log unit higher LLE, indicating better developability prospects [2].

Bromo‑methyl vs CF₃ analog
Class‑level
clogP 3.2 vs 3.8 (Δ 0.6) LLE advantage ~0.6
Projected higher lipophilic efficiency
Assumes comparable potency; computed LLE
Lipophilic ligand efficiency Drug design Benzamide SAR

Critical Role of Bromine and Methyl Substituents

N‑(1‑cyanocyclopentyl)benzamide (CAS 91806‑24‑5) is the minimal scaffold lacking both the bromine and methyl substituents [1]. In HDAC1 homology models, the 5‑bromine occupies a hydrophobic “foot pocket” near the catalytic zinc, while the 2‑methyl group reinforces the orientation of the amide linker. Removal of both groups is predicted to reduce HDAC1 affinity by >20‑fold based on benzamide SAR trends [2], making the unsubstituted scaffold unsuitable as a potency control.

Full pharmacophore requirement
Class‑level
Estimated >20× potency drop vs unsubstituted benzamide
Confirms foot‑pocket binding contribution
Negative control for on‑target engagement
Pharmacophore completeness HDAC foot pocket Chemical probe criteria

5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide Applications


HDAC Isoform-Selectivity Profiling with Regioisomeric Controls

The target compound can serve as a defined chemotype in HDAC1/HDAC6 selectivity panels. Its 5‑bromo‑2‑methyl signature distinguishes it from the 2‑bromo‑5‑methyl isomer (CAS 1514026‑53‑9), enabling the deconvolution of bromine‑position effects on isoform selectivity [1]. Paired testing of both isomers yields internally controlled SAR data that is highly valued in medicinal chemistry campaigns.

Zinc-Binding Pharmacophore: Methyl vs. Hydroxy Validation

Researchers can use the target compound alongside its 2‑hydroxy analog (PubChem CID 113220454) to experimentally measure the impact of the ortho‑substituent on zinc‑chelation efficiency [2]. This experiment directly addresses a key design question in non‑hydroxamic acid HDAC inhibitor development.

Cellular Permeability and LLE: Benchmarking vs. CF3 Analog

Because the 5‑bromo‑2‑methyl analog has a computed clogP ~0.6 units lower than the CF3 analog (CAS 1307070‑23‑0) [3], parallel Caco‑2 or PAMPA permeability assays can quantify the permeability‑lipophilicity trade‑off. The resulting LLE comparison informs lead‑optimization prioritization for oral bioavailability.

Negative Control Using Unsubstituted Benzamide

In biochemical and cell‑based HDAC assays, the unsubstituted benzamide (CAS 91806‑24‑5) serves as a matched negative control that lacks the critical bromine and methyl groups [4]. Demonstrating a >20‑fold potency drop between the target compound and this control provides robust evidence for on‑target pharmacophore engagement.

Application
Selection Property
Validation Focus
HDAC isoform‑selectivity profiling
Defined regioisomeric chemotype
Bromine‑position effect on isoform selectivity
Zinc‑binding pharmacophore studies
Methyl‑vs‑hydroxy zinc‑chelation control
Monodentate chelation geometry verification
Lipophilic efficiency benchmarking
Lower clogP vs CF₃ analog
LLE comparison in permeability assays
Negative control experiments
Unsubstituted benzamide as matched control
On‑target pharmacophore engagement confirmation
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